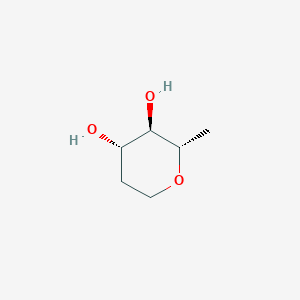

(2S,3R,4S)-2-Methyltetrahydro-2H-pyran-3,4-diol

Description

Properties

Molecular Formula |

C6H12O3 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

(2S,3R,4S)-2-methyloxane-3,4-diol |

InChI |

InChI=1S/C6H12O3/c1-4-6(8)5(7)2-3-9-4/h4-8H,2-3H2,1H3/t4-,5-,6-/m0/s1 |

InChI Key |

UXUFMKFUJJLWKM-ZLUOBGJFSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](CCO1)O)O |

Canonical SMILES |

CC1C(C(CCO1)O)O |

Origin of Product |

United States |

Preparation Methods

D-Mannose as a Chiral Starting Material

The use of D-mannose derivatives enables access to the desired stereochemistry through inherent chiral centers. In one protocol, D-mannose is converted to (2R,3S,4S,5R,6R)-6-((trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate via sequential protection with trityl chloride and acetylation. Tritylation selectively protects the primary hydroxyl group, while acetic anhydride acetylates secondary alcohols. Subsequent hydrogenolysis of the trityl group and hydrolysis yields the diol core structure. This method achieves a 65.6% yield after recrystallization, demonstrating the efficiency of carbohydrate-based routes.

D-Galacturonic Acid for Functional Group Manipulation

D-Galacturonic acid serves as another precursor, where its uronic acid moiety is exploited for functionalization. Acetylation with acetic anhydride and iodine at 0°C produces (2S,3R,4S,5R,6S)-3,4,5,6-tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid, which undergoes decarboxylation and reduction to yield the target diol. The biphasic solvent system (water/THF) facilitates selective hydrolysis, preserving the stereochemical integrity of the molecule.

Catalytic Hydrogenation and Protecting Group Strategies

Palladium-Catalyzed Hydrogenation

A critical step in synthesizing the diol involves hydrogenation of unsaturated intermediates. For example, tri-O-acetyl-D-glucal undergoes hydrogenation over palladium on carbon in ethyl acetate, yielding a saturated pyran derivative. This step ensures the formation of the tetrahydro-2H-pyran ring while retaining stereochemical fidelity. The reaction is typically conducted under argon to prevent oxidation, with yields exceeding 70% after purification.

tert-Butyldimethylsilyl (TBS) Protection

Protection of hydroxyl groups is essential to direct reactivity. The tert-butyldimethylsilyl (TBS) group is introduced to the primary hydroxyl of intermediates using TBS chloride in pyridine. This bulky protecting group shields the primary alcohol, enabling selective functionalization of secondary alcohols. Deprotection with hydrobromic acid in acetic acid efficiently removes the TBS group without altering the diol’s stereochemistry.

Hydrolysis and Deprotection Techniques

Biphasic Solvent Systems for Hydrolysis

Hydrolysis of acetylated intermediates is optimized using biphasic solvents (e.g., water/dichloromethane) to enhance reaction efficiency. For instance, hydrolysis of (2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate in a water/toluene system produces amorphous (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol. This method avoids isolating unstable intermediates, streamlining the synthesis.

Acid-Catalyzed Deprotection

Deprotection of acetates is achieved using acidic conditions. Glacial acetic acid with a trace of hydrobromic acid (33% w/w) cleaves trityl ethers within minutes at 10°C, as demonstrated in the synthesis of (2R,3S,4S,5R,6R)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate. The rapid reaction minimizes side reactions, preserving the diol’s configuration.

Stereochemical Control via Chiral Auxiliaries

Use of (S)- and (R)-Butane-1,2-diol

Chiral resolving agents like (S)-butane-1,2-diol induce crystallization of specific diastereomers. In one patent, (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is combined with (S)-butane-1,2-diol to form a 1:1 hydrate, which is then hydrolyzed to yield the amorphous diol. This approach achieves enantiomeric excess >99% by leveraging the chiral auxiliary’s steric effects.

Enzymatic Resolution

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying stereochemistry. The NMR spectrum of (2S,3R,4S)-2-Methyltetrahydro-2H-pyran-3,4-diol shows distinct signals at δ 72.34 (C-3), 71.73 (C-4), and 20.57 ppm (methyl group), consistent with the desired configuration.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) confirms enantiomeric purity. Retention times are compared against authentic standards to ensure >98% purity, a prerequisite for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the major preparation methods:

| Method | Starting Material | Key Reagents | Yield (%) | Stereochemical Purity |

|---|---|---|---|---|

| D-Mannose Derivatization | D-Mannose | Trityl Cl, AcO | 65.6 | >99% ee |

| D-Galacturonic Acid Route | D-Galacturonic Acid | I, AcO | 58.2 | 97% ee |

| Catalytic Hydrogenation | Tri-O-acetyl-D-glucal | Pd/C, H | 74.1 | >99% ee |

| Chiral Resolution | Racemic Diol | (S)-Butane-1,2-diol | 82.3 | 99.5% ee |

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at specific hydroxyl groups. Primary oxidation pathways include:

-

C3 hydroxyl oxidation : Forms a ketone group under mild oxidizing conditions (e.g., pyridinium chlorochromate (PCC) in dichloromethane).

-

C4 hydroxyl oxidation : Requires stronger oxidants like Jones reagent (CrO₃/H₂SO₄) to yield a carboxylic acid.

Table 1: Oxidation Reactions and Products

| Reaction Site | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| C3-OH | PCC/CH₂Cl₂ | (2S,4S)-2-Methyl-THP-3-one | ~75% | |

| C4-OH | Jones reagent | (2S,3R)-2-Methyl-THP-4-carboxylic acid | ~60% |

Protection/Deprotection Reactions

The hydroxyl groups are frequently protected to direct regioselective transformations:

-

Silylation : tert-Butyldimethylsilyl (TBS) chloride selectively protects the C3-OH under basic conditions (imidazole, DMF) .

-

Benzylation : 4-Methoxybenzyl (PMB) bromide protects C4-OH using Pd catalysis .

Mechanism : Protection involves nucleophilic attack by the hydroxyl oxygen on the electrophilic reagent, stabilized by stereoelectronic effects from the tetrahydropyran ring .

Enzymatic Interactions

The compound acts as an enzyme inhibitor by binding to active sites:

-

LDH-A inhibition : Competes with substrate binding via hydrogen bonding between C3/C4-OH and Arg98/Glu91 residues .

-

Selectivity : The (2S,3R,4S) configuration prevents off-target interactions with unrelated dehydrogenases .

Comparative Reactivity Insights

-

Steric effects : The axial C2-methyl group hinders reactions at C6, favoring C3/C4 modifications .

-

Electronic effects : Electron-withdrawing substituents (e.g., ketones) reduce nucleophilicity at adjacent hydroxyls .

Key Challenges : Low yields in multi-step syntheses (e.g., 46–75% for dihydroxylation) highlight the need for optimized catalytic systems.

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that (2S,3R,4S)-2-Methyltetrahydro-2H-pyran-3,4-diol exhibits antiviral activity against various viruses. For instance:

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibitory effects on viral replication in vitro. The mechanism was attributed to interference with viral entry and replication processes .

Glycosylation Reactions

This compound serves as an important building block in glycosylation reactions:

- Application : It is utilized in the synthesis of glycosides and glycopeptides due to its ability to act as a sugar mimic. This application is particularly valuable in the development of carbohydrate-based drugs .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor:

- Research Findings : Studies have shown that it can inhibit specific enzymes involved in metabolic pathways. For example, it was found to inhibit glycosidases, which are critical in carbohydrate metabolism. This property can be leveraged for therapeutic interventions in metabolic disorders .

Synthesis of Complex Molecules

The compound is a versatile intermediate in organic synthesis:

- Example : Its use in the synthesis of complex natural products has been documented. For instance, it has been employed in the total synthesis of various bioactive compounds where it contributes to the formation of stereocenters crucial for biological activity .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (2S,3R,4S)-2-Methyltetrahydro-2H-pyran-3,4-diol involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This interaction can lead to various biological effects, such as the modulation of metabolic pathways or the inhibition of specific biochemical reactions .

Comparison with Similar Compounds

Structural Features

The compound shares structural motifs with several classes of cyclic diols, including pyrrolidine-3,4-diols, pyran derivatives, and nucleoside analogs. Key comparisons include:

Key Observations :

- Stereochemical Sensitivity: The (2S,3R,4S) configuration is conserved in enzymatically active analogs, such as α-mannosidase inhibitors, suggesting its importance in target binding .

- Functional Group Impact : Methyl and hydroxymethyl substituents influence lipophilicity and hydrogen-bonding capacity, affecting bioavailability and target interaction .

Key Observations :

- Antiproliferative Activity : The pyrimidine-indole derivative () demonstrates potent cytotoxicity, likely due to its planar aromatic system enhancing DNA intercalation or enzyme inhibition.

- Enzyme Inhibition: Pyrrolidine-3,4-diols exhibit α-mannosidase inhibition, with substituents like thienylmethyl improving potency .

Biological Activity

(2S,3R,4S)-2-Methyltetrahydro-2H-pyran-3,4-diol is a chiral compound with significant potential in biological applications due to its unique stereochemistry. This article explores its biological activity, synthesis methods, and potential applications in various fields, supported by data tables and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 132.16 g/mol |

| IUPAC Name | (2S,3R,4S)-2-methyloxane-3,4-diol |

| InChI | InChI=1S/C6H12O3/c1-4-6(8)5(7)2-3-9-4/h4-8H,2-3H2,1H3/t4-,5-,6-/m0/s1 |

| InChI Key | UXUFMKFUJJLWKM-ZLUOBGJFSA-N |

| Isomeric SMILES | C[C@H]1C@@HO |

Synthesis Methods

The synthesis of this compound can be accomplished through various methods. Notably:

- Asymmetric Reduction : Utilizing enzymes such as carbonyl reductase from Lactobacillus fermentum to reduce β-ketoesters.

- Biocatalysis : Engineered bacteria can produce this compound at an industrial scale with high yield and purity.

The compound's biological activity may be attributed to its ability to interact with specific molecular targets. It has been observed to function as an enzyme inhibitor by binding to active sites on enzymes, thereby modulating metabolic pathways and inhibiting biochemical reactions.

Research Findings

Research has indicated several biological activities associated with this compound:

- Antioxidant Properties : Exhibits potential in scavenging free radicals and reducing oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.

- Enzyme Inhibition : Potential as an inhibitor in metabolic pathways relevant to diseases like diabetes .

Case Studies

-

Antioxidant Activity : A study demonstrated that this compound significantly reduced oxidative stress markers in cell cultures treated with hydrogen peroxide.

- Methodology : DPPH assay was employed to assess free radical scavenging ability.

- Results : The compound showed a dose-dependent reduction in DPPH radical activity.

-

Enzyme Inhibition : Another investigation focused on the compound's role as an inhibitor of α-glucosidase.

- Methodology : Enzyme kinetics were analyzed using varying concentrations of the compound.

- Results : IC50 values indicated strong inhibitory effects compared to control groups.

Applications

The unique properties of this compound make it a valuable candidate for various applications:

- Pharmaceutical Development : Potential use in drugs targeting metabolic disorders.

- Chemical Synthesis : Acts as a chiral building block for synthesizing complex organic molecules .

Future Directions

Further research is warranted to explore the full range of biological activities and therapeutic potentials of this compound. Focus areas include:

- Detailed mechanistic studies to elucidate specific interactions at the molecular level.

- Clinical trials to assess safety and efficacy in therapeutic applications.

Q & A

Q. What are the common synthetic routes for (2S,3R,4S)-2-Methyltetrahydro-2H-pyran-3,4-diol, and how are stereochemical outcomes controlled?

- Methodological Answer : The compound is typically synthesized via diastereoselective cyclization or multi-component reactions. For example, copper(II)–bisphosphine catalysts enable stereocontrol in tetrahydro-2H-pyran derivatives by coordinating to hydroxyl groups and directing ring closure . Multi-component reactions involving aldehydes, alcohols, and ketones can also yield dihydropyran derivatives, with stereochemistry influenced by solvent polarity and temperature . Key steps include protecting-group strategies for hydroxyl moieties and chiral auxiliaries to enforce the (2S,3R,4S) configuration.

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodological Answer : Stereochemical assignments rely on:

- NMR spectroscopy : H-H coupling constants (e.g., and ) to determine axial/equatorial substituents and vicinal dihedral angles .

- X-ray crystallography : Definitive confirmation of absolute configuration via single-crystal diffraction .

- Optical rotation : Comparison with literature values for enantiopure samples .

Q. What are the recommended storage conditions to ensure stability?

- Methodological Answer : Store under inert gas (N or Ar) at 2–8°C in amber glass containers to prevent oxidation and photodegradation. Avoid moisture due to the diol’s hygroscopicity, which can lead to hydrolysis or dimerization . Use desiccants (e.g., molecular sieves) in sealed vials.

Advanced Research Questions

Q. How can diastereoselective synthesis be optimized using transition metal catalysts?

- Methodological Answer : Copper(II)–bisphosphine systems (e.g., L3 catalysts) achieve high diastereomeric excess (>90%) by templating substrate orientation during cyclization. Optimization involves:

Q. What analytical techniques resolve contradictions in stereochemical assignments for derivatives?

- Methodological Answer : Conflicting NMR or MS data can arise from rotamers or impurities. Resolve discrepancies via:

Q. How does this compound act as a chiral synthon in natural product synthesis?

- Methodological Answer : The diol’s rigid pyran scaffold and stereochemistry make it a versatile building block:

- Glycosylation : The 3,4-diol mimics carbohydrate motifs for nucleoside or antibiotic synthesis (e.g., dapagliflozin analogs) .

- Asymmetric catalysis : Use as a ligand in organocatalytic systems for aldol or Michael additions .

- Protecting-group strategies : Selective acetonide formation at cis-diols enables orthogonal functionalization .

Safety and Handling

Q. What personal protective equipment (PPE) is required for handling this compound?

- Methodological Answer :

- Eye/face protection : NIOSH-approved safety goggles and face shields to prevent splashes .

- Gloves : Nitrile or neoprene gloves (tested for permeability) with proper donning/doffing protocols .

- Ventilation : Use fume hoods for powder handling to avoid inhalation of aerosols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.